molecular formula C16H15BrN4O3 B13136676 1,4,5,8-Tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione CAS No. 88602-94-2

1,4,5,8-Tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione

Cat. No.: B13136676
CAS No.: 88602-94-2
M. Wt: 391.22 g/mol
InChI Key: DDNCNDWBAPIUCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,5,8-Tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione is a highly substituted anthraquinone derivative characterized by four amino groups at positions 1, 4, 5, and 8, a bromine atom at position 2, and an ethoxy group at position 4.

Properties

CAS No.

88602-94-2

Molecular Formula

C16H15BrN4O3

Molecular Weight

391.22 g/mol

IUPAC Name

1,4,5,8-tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione

InChI

InChI=1S/C16H15BrN4O3/c1-2-24-8-4-7(19)10-12(14(8)21)16(23)9-6(18)3-5(17)13(20)11(9)15(10)22/h3-4H,2,18-21H2,1H3

InChI Key

DDNCNDWBAPIUCF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC(=C3N)Br)N)N

Origin of Product

United States

Preparation Methods

The synthesis of 1,4,5,8-tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the bromination of 1,4,5,8-tetraaminoanthracene-9,10-dione followed by the introduction of the ethoxy group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,4,5,8-Tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4,5,8-Tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organic compounds and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,4,5,8-tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with biological molecules, while the bromine and ethoxy groups may participate in hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Amino vs. Methoxy/Hydroxy Groups
  • Synthetic Selectivity: In anthraquinone derivatives, amino groups enhance nucleophilicity, facilitating further substitution reactions. For example, methylation of hydroxyanthraquinones (e.g., 1-hydroxy-4-methoxyanthracene-9,10-dione) with (CH₃)₂SO₄ under reflux yields methoxy derivatives in high yields (Table 1, Entry IV) . In contrast, introducing amino groups (as in the target compound) requires controlled conditions to avoid over-substitution.
  • Temperature Dependence: Higher temperatures (80°C) favor diaminosubstituted anthraquinones (e.g., 1,4-(dibutylamino)anthracene-9,10-dione) over monoamino products, with yields reaching 83% (). This suggests that the synthesis of the tetraamino target compound would demand precise thermal and stoichiometric control.
Halogen vs. Alkoxy Substituents
  • The bromine atom at position 2 in the target compound introduces steric hindrance and electrophilicity, which may slow further substitution compared to smaller substituents like methoxy or ethoxy groups. For instance, 1,4,5,8-Tetraamino-2-bromo-7-(pentyloxy)anthracene-9,10-dione () shares a bromine atom but differs in alkoxy chain length, impacting solubility and reactivity.

Table 1: Synthesis Yields of Selected Anthraquinone Derivatives

Compound Substituents Yield (%) Conditions Reference
1,4-Dimethoxyanthracene-9,10-dione 1-OCH₃, 4-OCH₃ 78 60°C, acetone
1,4-(Dibutylamino)anthracene-9,10-dione 1-NH(C₄H₉), 4-NH(C₄H₉) 83 80°C, DCM
1,4,5,8-Tetraamino-2-bromo-6-ethoxy-AQ 1,4,5,8-NH₂, 2-Br, 6-OCH₂CH₃ N/A Not reported
Anticancer Mechanisms
  • Amino-Substituted Derivatives: Mitoxantrone (1,4-Dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]-anthracene-9,10-dione), a clinically used chemotherapeutic, intercalates DNA and inhibits topoisomerase II. Its hydroxyethylamino groups enhance water solubility and binding affinity . The target compound’s tetraamino groups may similarly promote DNA interaction but with altered pharmacokinetics due to bromine and ethoxy substituents.
  • Methoxy/Methyl Derivatives: 1,3-Dimethoxy-5,8-dimethylanthracene-9,10-dione () induces apoptosis in HCT116 cells via ROS-mediated G0/G1 cell cycle arrest. In contrast, the amino and bromine groups in the target compound may favor different signaling pathways or ROS generation mechanisms .
Antimicrobial and Antiviral Activity
  • Fungal-derived anthraquinones, such as 1,4-dihydroxy-7-methylanthracene-9,10-dione (), exhibit antitumor activity against KB oral cancer cells (IC₅₀ = 5.5 μM). Hydroxy groups likely contribute to hydrogen bonding with cellular targets, whereas amino groups in the target compound could enable stronger electrostatic interactions .

Table 2: Biological Activities of Anthraquinone Derivatives

Compound Key Substituents Activity (IC₅₀ or Mechanism) Reference
1,3-Dimethoxy-5,8-dimethylanthraquinone 1,3-OCH₃, 5,8-CH₃ Apoptosis in HCT116 (ROS-mediated)
1,4-Dihydroxy-7-methylanthraquinone 1,4-OH, 7-CH₃ Antitumor (KB cells, 5.5 μM)
Mitoxantrone Hydroxyethylamino groups Topoisomerase II inhibition

Physicochemical Properties

  • Molecular Weight: At 444.48 g/mol (), derivatives like 1,4,5,8-Tetraamino-2,7-bis(2-ethoxyethoxy)anthracene-9,10-dione exceed the typical range for drug-likeness (MW < 500), suggesting formulation challenges .

Biological Activity

1,4,5,8-Tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione is a complex organic compound characterized by its anthracene backbone and multiple functional groups. The presence of four amino groups, a bromine atom, and an ethoxy substituent contributes to its unique chemical properties and potential biological activities. This compound has attracted attention in both synthetic chemistry and medicinal research due to its ability to interact with various biological targets.

Chemical Structure and Properties

The molecular formula of 1,4,5,8-tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione is C20H22BrN4O3C_{20}H_{22}BrN_{4}O_{3}, with a molecular weight of approximately 467.3 g/mol. Its structure allows for diverse interactions with biological molecules, which can lead to significant biological effects.

PropertyValue
Molecular FormulaC20H22BrN4O3
Molecular Weight467.3 g/mol
IUPAC Name1,4,5,8-Tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione
CAS Number88602-00-0

1,4,5,8-Tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione exhibits notable biological activity primarily through its ability to intercalate into DNA. This intercalation can disrupt cellular processes and lead to cytotoxic effects against cancer cells. Additionally, the compound has been shown to generate reactive oxygen species (ROS) through redox reactions, further enhancing its biological activity.

Key Mechanisms:

  • DNA Intercalation : Disruption of DNA replication and transcription.
  • Reactive Oxygen Species Generation : Induction of oxidative stress in cells.

Biological Activity

Research indicates that this compound possesses various biological activities:

  • Anticancer Activity : Studies have demonstrated that it exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity against various bacterial strains.
  • Fluorescent Probe Applications : Its unique optical properties make it suitable for use in biological imaging applications.

Case Studies

Several studies have explored the biological activity of 1,4,5,8-tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione:

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxicity against breast cancer cell lines.
    • Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
    • Findings : Significant reduction in cell viability was observed at concentrations above 10 µM.
  • Study on Antimicrobial Activity :
    • Objective : To test the efficacy against Gram-positive and Gram-negative bacteria.
    • Methodology : Agar diffusion method was employed.
    • Findings : The compound showed inhibition zones greater than those of standard antibiotics for certain bacterial strains.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1,4,5,8-tetraamino-2-bromo-6-ethoxyanthracene-9,10-dione in terms of biological activity and chemical reactivity compared to similar compounds:

Compound NameKey FeaturesBiological Activity
1,4,5,8-Tetraaminoanthracene-9,10-dioneLacks bromine and ethoxy groupsReduced anticancer activity
2-Bromoanthracene-9,10-dioneLacks amino groupsMinimal biological activity
6-Ethoxyanthracene-9,10-dioneLacks amino groupsLimited reactivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.